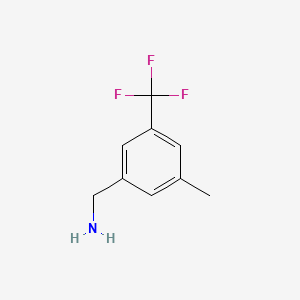3-Methyl-5-(trifluoromethyl)benzylamine
CAS No.: 292151-97-4
Cat. No.: VC4975017
Molecular Formula: C9H10F3N
Molecular Weight: 189.181
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 292151-97-4 |
|---|---|
| Molecular Formula | C9H10F3N |
| Molecular Weight | 189.181 |
| IUPAC Name | [3-methyl-5-(trifluoromethyl)phenyl]methanamine |
| Standard InChI | InChI=1S/C9H10F3N/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4H,5,13H2,1H3 |
| Standard InChI Key | ZESXWCTWKWVJGM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(F)(F)F)CN |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3-Methyl-5-(trifluoromethyl)benzylamine is systematically named [3-methyl-5-(trifluoromethyl)phenyl]methanamine under IUPAC nomenclature. Its structural attributes include:
-
Molecular Formula: C₉H₁₀F₃N
The trifluoromethyl group (-CF₃) confers electron-withdrawing properties, enhancing the compound's stability and reactivity in electrophilic substitution reactions.
Physical and Spectral Properties
Key physical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Solubility | Soluble in methanol | |
| Storage Conditions | Under inert gas (N₂/Ar) at 2–8°C |
The absence of melting/boiling point data in literature suggests further experimental characterization is needed.
Synthesis and Manufacturing
Industrial Production
Thermo Scientific, Avantor, and VWR supply 3-methyl-5-(trifluoromethyl)benzylamine in research quantities (250 mg–1 g) at ≥97% purity. Scaling production necessitates:
-
Inert Atmosphere Processing: To prevent degradation.
-
Quality Control: HPLC or GC-MS to verify purity and regioisomeric fidelity .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in drug discovery, leveraging the -CF₃ group to enhance metabolic stability and bioavailability. Applications include:
-
Anticancer Agents: Trifluoromethyl groups improve membrane permeability in kinase inhibitors.
-
Antiviral Compounds: Fluorinated amines are key motifs in protease inhibitors .
Organic Synthesis
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings using boronated derivatives .
-
Peptide Mimetics: Incorporation into peptidomimetic scaffolds to resist enzymatic degradation.
| Aspect | Protocol | Source |
|---|---|---|
| Personal Protection | Gloves (nitrile), goggles, lab coat | |
| Ventilation | Fume hood required | |
| Spill Management | Absorb with inert material (sand), neutralize with weak acid |
Exposure to skin/eyes causes severe burns, necessitating immediate rinsing with water .
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| Thermo Scientific | 97% | 1 g | $350 |
| VWR | 97% | 250 mg | $120 |
| Avantor | 98% | 500 mg | $240 |
Custom synthesis services are available for bulk quantities (>10 kg).
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume